molecular formula C60H78N4O32 B12284323 4-Methylumbelliferyl-Chitotetraose Tridecaacetate

4-Methylumbelliferyl-Chitotetraose Tridecaacetate

Cat. No.: B12284323
M. Wt: 1367.3 g/mol
InChI Key: ZRRJAKDAXZFDFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl-Chitotetraose Tridecaacetate involves multiple steps, starting from the basic building blocks of chitooligosaccharides. The process typically includes:

    Acetylation: The chitooligosaccharides are acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step ensures the protection of hydroxyl groups.

    Coupling Reaction: The acetylated chitooligosaccharides are then coupled with 4-methylumbelliferone using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dimethylformamide (DMF).

    Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation: Large quantities of chitooligosaccharides are acetylated in industrial reactors.

    Automated Coupling: Automated systems are used for the coupling reaction to ensure consistency and efficiency.

    High-Throughput Purification: Industrial-scale chromatographic systems are employed for the purification process.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl-Chitotetraose Tridecaacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-methylumbelliferone and chitooligosaccharides.

    Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-Methylumbelliferone and chitooligosaccharides.

    Oxidation: Oxidized derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-Methylumbelliferyl-Chitotetraose Tridecaacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of chitinases and other related enzymes.

    Biology: Employed in the study of carbohydrate metabolism and the role of chitooligosaccharides in biological systems.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to chitin metabolism.

    Industry: Utilized in the development of biosensors and other analytical tools for detecting chitinase activity.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl-Chitotetraose Tridecaacetate involves its interaction with specific enzymes, particularly chitinases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bonds in the chitooligosaccharide chain. This reaction releases 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. The molecular targets and pathways involved include:

    Chitinases: Enzymes that hydrolyze chitin and its derivatives.

    Fluorescence Detection: The release of 4-methylumbelliferone provides a measurable fluorescent signal.

Comparison with Similar Compounds

4-Methylumbelliferyl-Chitotetraose Tridecaacetate can be compared with other similar compounds, such as:

    4-Methylumbelliferyl-β-D-glucoside: Another substrate used in enzymatic assays for detecting glucosidase activity.

    4-Methylumbelliferyl-β-D-galactoside: Used for studying galactosidase activity.

    4-Methylumbelliferyl-β-D-xyloside: Employed in assays for xylosidase activity.

Uniqueness

The uniqueness of this compound lies in its specific application for studying chitinase activity and its derivatives. Its structure allows for the detailed analysis of chitin metabolism and related biological processes.

Properties

Molecular Formula

C60H78N4O32

Molecular Weight

1367.3 g/mol

IUPAC Name

[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C60H78N4O32/c1-23-17-44(78)89-39-18-37(15-16-38(23)39)88-57-45(61-24(2)65)54(85-34(12)75)50(41(90-57)20-80-29(7)70)94-59-47(63-26(4)67)56(87-36(14)77)52(43(92-59)22-82-31(9)72)96-60-48(64-27(5)68)55(86-35(13)76)51(42(93-60)21-81-30(8)71)95-58-46(62-25(3)66)53(84-33(11)74)49(83-32(10)73)40(91-58)19-79-28(6)69/h15-18,40-43,45-60H,19-22H2,1-14H3,(H,61,65)(H,62,66)(H,63,67)(H,64,68)

InChI Key

ZRRJAKDAXZFDFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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